MK-3207

Description

MK3207 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

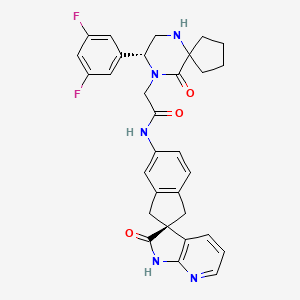

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAANWYREOQRFB-SETSBSEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241931 |

Source

|

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957118-49-9 |

Source

|

| Record name | MK 3207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3207 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the CGRP Receptor Antagonist Activity of MK-3207

This guide provides a comprehensive technical overview of the pharmacological characterization of MK-3207, a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and migraine therapeutics. This document delves into the core methodologies and rationale behind the preclinical evaluation of MK-3207, offering field-proven insights into its mechanism of action and antagonist activity.

Introduction: The Role of CGRP in Migraine and the Rationale for Receptor Antagonism

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which are thought to contribute to the generation of migraine pain.

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR); Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP). The interaction of CLR and RAMP1 is essential for forming a functional CGRP receptor.[1] Antagonism of the CGRP receptor has emerged as a promising therapeutic strategy for the acute treatment of migraine. Small molecule antagonists, such as MK-3202, offer an alternative to triptans, the current standard of care, particularly for patients with cardiovascular risk factors, as they do not exhibit vasoconstrictive properties.[1][2]

MK-3207 was developed as a third-generation CGRP receptor antagonist with high potency and oral bioavailability.[2][3] This guide will detail the key in vitro and in vivo assays used to characterize its antagonist activity at the human CGRP receptor.

The CGRP Receptor Signaling Pathway

Understanding the CGRP receptor signaling cascade is fundamental to appreciating the mechanism of action of antagonists like MK-3207. Upon binding of CGRP to its receptor, a conformational change occurs, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and other physiological responses associated with migraine.

In Vitro Characterization of MK-3207

The initial characterization of a novel antagonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. For MK-3207, these studies were crucial in establishing its high affinity and potent antagonism at the human CGRP receptor.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, MK-3207) to displace a radiolabeled ligand from the receptor.

Key Findings for MK-3207:

The binding affinity of MK-3207 for the human CGRP receptor was determined using membranes from HEK293 cells stably expressing the human CLR/RAMP1.[1] The tritiated analog, [3H]MK-3207, was used to characterize the binding properties.[3]

| Parameter | Value | Reference |

| Ki (human CGRP receptor) | 0.024 nM | [3][4] |

| KD ([3H]MK-3207) | 0.06 nM | [3] |

| Off-rate (t1/2) | 59 minutes | [3] |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured to confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add a fixed concentration of the radioligand (e.g., [125I]-hCGRP or [3H]MK-3207) and varying concentrations of unlabeled MK-3207.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CGRP receptor ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

cAMP Functional Assay: Assessing Antagonist Potency (IC50)

To determine if the high binding affinity of MK-3207 translates into functional antagonism, a cell-based functional assay is employed. Since the CGRP receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP). A functional antagonist will block this CGRP-induced cAMP production.

Key Findings for MK-3207:

MK-3207 potently blocked human α-CGRP-stimulated cAMP production in HEK293 cells expressing the human CGRP receptor.[4]

| Parameter | Value | Reference |

| IC50 (cAMP inhibition) | 0.12 nM | [1][4] |

| IC50 (cAMP inhibition in 50% human serum) | 0.17 nM | [1] |

Experimental Protocol: cAMP Functional Assay

-

Cell Culture and Plating:

-

HEK293 cells stably expressing the human CGRP receptor are cultured in appropriate media.

-

Cells are seeded into 384- or 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Antagonist and Agonist Treatment:

-

The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add serial dilutions of MK-3207 to the wells and pre-incubate for a specific time (e.g., 30 minutes) at 37°C.[4]

-

Stimulate the cells by adding a fixed concentration of human α-CGRP (typically at its EC80 concentration to ensure a robust signal).

-

Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This is a widely used method that involves a competitive immunoassay between native cAMP and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites.

-

AlphaScreen: Another competitive immunoassay technology that generates a chemiluminescent signal.

-

Luciferase Reporter Assays: Cells can be engineered to express a luciferase reporter gene under the control of a cAMP response element (CRE). An increase in cAMP leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.

-

-

-

Data Analysis:

-

The amount of cAMP produced is quantified and plotted against the concentration of MK-3207.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of MK-3207 required to inhibit 50% of the CGRP-stimulated cAMP production.

-

Sources

- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacology of MK-3207: A Potent, Orally Active CGRP Receptor Antagonist

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that has been extensively implicated in the pathophysiology of migraine.[1][2][3] Its release from trigeminal nerve fibers leads to vasodilation and neurogenic inflammation, key events in the generation of migraine pain. The development of CGRP receptor antagonists represents a targeted therapeutic strategy for the acute treatment of migraine.[2][3] MK-3207, chemically known as 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, emerged as a third-generation, orally bioavailable small molecule CGRP receptor antagonist.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of MK-3207, from its molecular mechanism of action to its in vivo efficacy and clinical evaluation.

Mechanism of Action: Competitive Antagonism of the CGRP Receptor

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR); Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP).[2] The binding of CGRP to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5]

MK-3207 acts as a potent and selective competitive antagonist at the human CGRP receptor.[1][6] It binds reversibly to the receptor, preventing the binding of CGRP and thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission.[1][5]

Caption: Experimental workflow for the in vivo CIDV model.

Experimental Protocol: Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys

Objective: To assess the in vivo potency of MK-3207 by measuring its ability to inhibit CGRP-mediated vasodilation.

Methodology:

-

Animal Preparation: Anesthetized rhesus monkeys are used for the study. Baseline dermal blood flow on the forearm is measured using a laser Doppler imager.

-

Drug Administration: MK-3207 is administered either intravenously or orally at various doses.

-

Capsaicin Challenge: At a specified time after drug administration, a solution of capsaicin is applied topically to a defined area on the volar surface of the forearm.

-

Blood Flow Measurement: The change in dermal blood flow in response to the capsaicin challenge is continuously monitored and quantified using laser Doppler imaging.

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of MK-3207.

-

Data Analysis:

-

The percentage inhibition of the capsaicin-induced increase in dermal blood flow is calculated for each dose of MK-3207.

-

A dose-response curve is generated by plotting the percentage inhibition against the corresponding plasma concentrations of MK-3207.

-

The EC50 and EC90 values (the plasma concentrations required to produce 50% and 90% inhibition, respectively) are determined from this curve.

-

Pharmacokinetics and CNS Penetration

MK-3207 was developed to have improved pharmacokinetic properties, particularly oral bioavailability, compared to earlier CGRP antagonists. [7][8]

Absorption, Distribution, Metabolism, and Excretion (ADME)

MK-3207 demonstrated good oral bioavailability in several preclinical species, including rats (74%), dogs (67%), and rhesus monkeys (41% at a 20 mg/kg dose). [2][4]In rhesus monkeys, it exhibited moderate clearance and a half-life of approximately 1.5 hours. [4]In vitro studies indicated that MK-3207 is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its penetration across the blood-brain barrier. [4]

Central Nervous System (CNS) Penetration

The extent of CNS penetration is a key consideration for migraine therapeutics. In cisterna magna-ported rhesus monkeys, the in vivo cerebrospinal fluid (CSF)/plasma ratio for MK-3207 was determined to be 2% to 3%. [1][4]This indicates limited, but measurable, entry into the central nervous system.

| Species | Oral Bioavailability (%) | Source |

| Rat | 74 | [4] |

| Dog | 67 | [4] |

| Rhesus Monkey | 41 (at 20 mg/kg) | [2] |

| Table 3: Oral Bioavailability of MK-3207 in Preclinical Species. |

Clinical Trials

MK-3207 advanced into clinical trials for the acute treatment of migraine. A Phase II, multicenter, double-blind, randomized, placebo-controlled study was conducted to evaluate its efficacy and safety. [9][10]The study employed an adaptive design to optimize dose selection. [9] The trial demonstrated that MK-3207 was effective and generally well-tolerated. [9][10]A positive dose-response trend was observed for the primary endpoint of two-hour pain freedom. [9]The 200 mg dose showed a statistically significant difference compared to placebo for this endpoint. [9]However, the development of MK-3207, along with another CGRP antagonist, telcagepant, was discontinued due to findings of liver enzyme elevations in a subset of patients during long-term administration studies, raising concerns about potential liver toxicity. [11]

Conclusion

MK-3207 is a highly potent and selective CGRP receptor antagonist with excellent in vitro and in vivo pharmacological properties. It effectively blocks the CGRP signaling pathway, which is critically involved in the pathophysiology of migraine. The compound demonstrated good oral bioavailability in preclinical species and showed efficacy in a Phase II clinical trial for the acute treatment of migraine. Despite its promising pharmacological profile and clinical efficacy, concerns regarding potential liver toxicity led to the discontinuation of its development. The research and clinical findings for MK-3207 have nonetheless provided valuable insights into the therapeutic potential of CGRP receptor antagonism for migraine and have paved the way for the development of newer generations of CGRP-targeted therapies with improved safety profiles.

References

-

Salvatore, C. A., Moore, E. L., Calamari, A., Cook, J. J., Michener, M. S., O'Malley, S., ... & Kane, S. A. (2010). Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]

-

Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of MK-3207: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24-29. [Link]

-

Bell, I. M. (2016). The Discovery and Synthesis of the CGRP Receptor Antagonist MK-3207. In Case Studies in Modern Drug Discovery and Development (pp. 43-66). John Wiley & Sons, Inc. [Link]

-

Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]

-

Wikipedia. (2024). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]

-

de Hoon, J., Van Hecken, A., Vandermeulen, C., Yan, L., Smith, B., Chen, Q., ... & Murphy, M. G. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist. British journal of clinical pharmacology, 78(4), 805-817. [Link]

-

Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., ... & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]

-

Poyner, D. R., Sexton, P. M., Marshall, I., Smith, D. M., Quirion, R., Born, W., ... & Hay, D. L. (2017). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British journal of pharmacology, 176(3), 333-349. [Link]

-

Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., ... & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]

-

Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of MK-3207: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24-29. [Link]

-

Poyner, D. R., Sexton, P. M., Marshall, I., Smith, D. M., Quirion, R., Born, W., ... & Hay, D. L. (2017). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review:X. British Journal of Pharmacology, 176(3), 333-349. [Link]

-

Salvatore, C. A., Moore, E. L., Calamari, A., Cook, J. J., Michener, M. S., O'Malley, S., ... & Kane, S. A. (2010). Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]

-

Garelja, M. L., Bower, R. L., Brimble, M. A., Chand, S., Harris, P. W., Jamal, S., ... & Hay, D. L. (2021). Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor. Journal of medicinal chemistry, 64(22), 16447-16466. [Link]

-

de Hoon, J., Van Hecken, A., Vandermeulen, C., Yan, L., Smith, B., Chen, Q., ... & Murphy, M. G. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 78(4), 805-817. [Link]

-

ResearchGate. (n.d.). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and selected properties of the CGRP-R antagonists telcagepant, MK-3207, [11C]MK-4232, and [11C]CGRPA2. Retrieved from [Link]

Sources

- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine [pubmed.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure of MK-3207

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Potent CGRP Receptor Antagonist

MK-3207 is a potent, orally bioavailable, and highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] The development of MK-3207 represented a significant advancement in the pursuit of novel therapeutics for the acute treatment of migraine, a debilitating neurological disorder.[3] CGRP, a 37-amino acid neuropeptide, is understood to play a pivotal role in the pathophysiology of migraine.[3] Consequently, blocking its receptor has been a key strategy in developing non-vasoconstrictive treatments for migraine, offering a potentially safer alternative to triptans for patients with cardiovascular risk factors.[3] This guide provides a comprehensive overview of the chemical architecture of MK-3207, its synthesis, and its mechanism of action.

The Molecular Blueprint of MK-3207

The chemical structure of MK-3207 is a complex assembly of multiple heterocyclic and aromatic systems, meticulously designed for high-affinity binding to the CGRP receptor.

Systematic Name (IUPAC): 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide[3]

CAS Number: 957118-49-9[4]

Molecular Formula: C₃₁H₂₉F₂N₅O₃[4]

Molecular Weight: 557.6 g/mol [4]

The structure features a central spirocyclic piperazinone core, a 3,5-difluorophenyl moiety, and a spiro-oxindole lactam system. The specific stereochemistry at the C8 and C2' positions is crucial for its high potency.[5][6]

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [4] |

| Molecular Weight | 557.6 g/mol | [4] |

| CAS Number | 957118-49-9 | [4] |

| SMILES | O=C(NC1=CC2=C(C[C@]3(C4=CC=CN=C4NC3=O)C2)C=C1)CN(C5=O)CNC75CCCC7 | MedKoo |

Synthetic Pathway: A Convergent Approach

The synthesis of MK-3207 is accomplished through a convergent route, involving the preparation of two key fragments followed by their coupling.[3] This strategy allows for flexibility and efficiency in the overall synthesis.

Key Intermediates and Coupling Strategy

The synthesis hinges on the coupling of two primary building blocks:

-

(R)-2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid: This fragment contains the spirocyclic piperazinone core and the difluorophenyl group.

-

(R)-5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: This fragment comprises the spiro-oxindole lactam system.

The final step involves the formation of an amide bond between these two intermediates.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of MK-3207, based on the published literature.[3]

Step 1: Synthesis of the Piperazinone Fragment

-

Alkylation: Methyl 1-aminocyclopentanecarboxylate hydrochloride is alkylated with 2-bromo-1-(3,5-difluorophenyl)ethan-1-one in the presence of a base such as sodium phosphate in a suitable solvent like N,N-dimethylformamide (DMF).

-

Reductive Amination and Cyclization: The resulting amino ketone is subjected to reductive amination with glycine ethyl ester hydrochloride using a reducing agent like sodium cyanoborohydride in a protic solvent such as methanol, with acetic acid as a catalyst. This is followed by in-situ cyclization to form the piperazinone ring.

-

Boc Protection: The secondary amine of the piperazinone is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like N,N-diisopropylethylamine (DIEA) in a solvent such as acetonitrile.

-

Chiral Resolution: The racemic Boc-protected piperazinone is resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC). The desired (R)-enantiomer is collected.

-

Saponification: The ethyl ester of the (R)-enantiomer is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.

Step 2: Synthesis of the Spiro-oxindole Fragment

The synthesis of the (R)-5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one fragment is a multi-step process that has been previously described in the literature.

Step 3: Amide Coupling and Deprotection

-

Amide Coupling: The carboxylic acid from Step 1 is coupled with the amino group of the spiro-oxindole fragment from Step 2 using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N-methylmorpholine (NMM) in DMF.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for example, using hydrochloric acid in ethyl acetate, to yield MK-3207.

Caption: Synthetic workflow for MK-3207.

Mechanism of Action: Targeting the CGRP Pathway

MK-3207 exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1).[3]

Upon binding of CGRP to its receptor, a signaling cascade is initiated, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling is implicated in the vasodilation and neurogenic inflammation associated with migraine.

MK-3207 binds to the CGRP receptor with high affinity, thereby preventing the binding of endogenous CGRP and blocking the downstream signaling cascade.[2] This action is believed to mitigate the pain and associated symptoms of a migraine attack.

Caption: CGRP signaling pathway and inhibition by MK-3207.

Analytical Characterization: Ensuring Purity and Identity

The definitive identification and purity assessment of MK-3207 are achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum of MK-3207 would exhibit characteristic signals for the aromatic protons of the difluorophenyl and spiro-oxindole moieties, as well as the aliphatic protons of the spiro-piperazinone core. |

| ¹³C NMR | The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the amide and lactam groups, the spiro carbons, and the carbons of the aromatic and aliphatic systems. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the elemental composition of MK-3207, with the protonated molecule [M+H]⁺ observed at an m/z corresponding to its molecular weight. |

| HPLC | Reversed-phase HPLC is used to determine the purity of MK-3207. A well-defined peak at a specific retention time under defined chromatographic conditions would indicate a high degree of purity. Chiral HPLC is essential for confirming the enantiomeric purity of the final compound. |

Conclusion

MK-3207 stands as a testament to the power of rational drug design in targeting complex disease pathways. Its intricate chemical structure, born from a convergent synthetic strategy, confers high potency and selectivity for the CGRP receptor. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for the development of next-generation CGRP receptor antagonists for the treatment of migraine and other CGRP-mediated disorders.

References

-

Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of MK-3207: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24-29. [Link]

-

The Discovery and Synthesis of the CGRP Receptor Antagonist MK-3207. (2016). In The CGRP Pathway and Migraine. [Link]

-

Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. (2025). ResearchGate. [Link]

-

Discovery of a first-in-class potent small molecule antagonist against the adrenomedullin-2 receptor. CORE. [Link]

-

Salvatore, C. A., Moore, E. L., Calamari, A., Cook, J. J., Michener, M. S., O'Malley, S., ... & Kane, S. A. (2010). Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]

-

Antimicrobial Neuropeptides and Their Receptors: Immunoregulator and Therapeutic Targets for Immune Disorders. MDPI. [Link]

-

Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]

Sources

- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Characterization of MK-3207, a Potent CGRP Receptor Antagonist

This guide provides a comprehensive overview of the essential in vitro pharmacological methodologies required to characterize MK-3207, a third-generation, orally active small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] The protocols and scientific rationale detailed herein are designed for researchers, scientists, and drug development professionals engaged in the study of CGRP receptor antagonists for migraine pathophysiology.

Introduction: The Scientific Imperative for Characterizing MK-3207

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the transmission of pain and the inflammatory cascade associated with migraine headaches.[2][3] The CGRP receptor, a complex of the G protein-coupled receptor (GPCR) Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), represents a key therapeutic target.[2][4] Antagonizing this receptor has proven clinically effective in mitigating migraine symptoms.[1]

MK-3207, chemically 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, emerged as a highly potent antagonist from a research program aimed at improving upon earlier compounds like telcagepant.[1][5] A thorough in vitro characterization is the foundational step in understanding its pharmacological profile. This involves quantifying its binding affinity, assessing its functional antagonism, and determining its selectivity against related receptors. Such data is critical for predicting in vivo potency and ensuring a desirable safety profile.

The CGRP Receptor Signaling Cascade: The Basis for Functional Assays

Understanding the downstream signaling of the CGRP receptor is paramount to designing a robust functional assay. The CGRP receptor primarily couples to the Gs alpha subunit (Gαs).[4][6] Agonist (CGRP) binding initiates a conformational change, leading to Gαs activation and subsequent stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses like vasodilation.[6] Therefore, measuring the inhibition of CGRP-stimulated cAMP production is the most direct and physiologically relevant method for quantifying the functional potency of an antagonist like MK-3207.

Detailed Protocol: 125I-hCGRP Competitive Binding Assay

This protocol is adapted from standard methodologies for characterizing CGRP receptor antagonists. [7][8]

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1). [2] * Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). [9] * Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration via a BCA assay. [9]

-

-

Assay Execution:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of membrane homogenate (containing 5-20 µg of protein).

-

50 µL of unlabeled MK-3207 at various concentrations (typically a 10-point, 5-log dilution series) or buffer for total binding wells. For non-specific binding (NSB) wells, add a high concentration of an unlabeled CGRP analogue.

-

50 µL of 125I-hCGRP (at a final concentration near its Kd).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [9]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. [9] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts.

-

Plot the percentage of specific binding against the log concentration of MK-3207.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]

-

Key Binding Affinity Data for MK-3207

The application of these methods has revealed that MK-3207 is an exceptionally potent antagonist with notable species selectivity. [1][7]

| Parameter | Receptor Species | Value | Reference(s) |

|---|---|---|---|

| Ki | Human (recombinant) | 0.022 - 0.024 nM | [7][10] |

| Ki | Rhesus Monkey | 0.024 nM | [1][7] |

| Ki | Canine | 10 nM | [7] |

| Ki | Rat | 10 nM | [7] |

| Kd ([3H]MK-3207) | Human | 0.06 nM | [1][7] |

| t1/2 (off-rate) | Human | 59 min | [1][7]|

This data demonstrates that MK-3207 possesses picomolar affinity for the human and rhesus CGRP receptors, but this potency is approximately 400-fold lower for canine and rat receptors. [7]This species-specific pharmacology is a critical consideration for the selection of appropriate animal models for preclinical in vivo studies. [2]

Assessing Functional Antagonism: cAMP Inhibition Assay

While binding affinity is a measure of how well a drug occupies a receptor, a functional assay is required to determine how that binding event translates into a biological effect (or in the case of an antagonist, the blockade of an effect). Given the CGRP receptor's coupling to Gαs, a cAMP assay is the definitive method for quantifying the functional potency of MK-3207. [11][12]

Scientific Rationale

The principle of this assay is to first stimulate cells expressing the CGRP receptor with a known agonist (CGRP) to induce cAMP production. The assay is then repeated in the presence of varying concentrations of the antagonist (MK-3207). The ability of MK-3207 to reduce the CGRP-stimulated cAMP signal provides a measure of its functional inhibitory potency, expressed as an IC50 value. This value represents the concentration of antagonist required to inhibit 50% of the maximal agonist response and is a critical parameter for confirming the compound's mechanism of action as a functional antagonist.

Experimental Workflow: Functional cAMP Assay

Detailed Protocol: HTRF-Based cAMP Inhibition Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a sensitive, lysis-based immunoassay method. [13]

-

Cell Preparation:

-

The day before the assay, seed HEK293 cells expressing the human CGRP receptor into white, 384-well plates at an optimized density and allow them to adhere overnight. [14]

-

-

Assay Execution:

-

Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add various concentrations of MK-3207 to the wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature. [10] * Add human α-CGRP agonist at a pre-determined concentration that elicits ~80% of the maximal response (EC80). [11] * Incubate for 30 minutes at room temperature to allow for cAMP production. [10]

-

-

cAMP Detection (HTRF):

-

Terminate the reaction and lyse the cells by adding the HTRF detection reagents: an anti-cAMP antibody labeled with a Europium cryptate (donor) and a cAMP analog labeled with d2 (acceptor). [13] * Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

The HTRF ratio (665nm/620nm) is inversely proportional to the amount of intracellular cAMP produced.

-

Plot the percent inhibition (calculated relative to controls with agonist only) against the log concentration of MK-3207.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value. [14]

-

Key Functional Potency Data for MK-3207

| Parameter | Assay Conditions | Value | Reference(s) |

| IC50 | cAMP inhibition (HEK293-hCGRPR) | 0.12 nM | [2][10] |

| IC50 | cAMP inhibition (+ 50% Human Serum) | 0.17 - 0.35 nM | [2] |

These results confirm that MK-3207 is a highly potent functional antagonist of the human CGRP receptor. The small shift in potency in the presence of human serum indicates that plasma protein binding does not dramatically impact its activity, a favorable characteristic for an orally administered drug. [2]

Defining the Selectivity Profile

To be a viable drug candidate, an antagonist must not only be potent at its intended target but also selective, meaning it should have significantly lower affinity for other, related receptors to avoid off-target effects. The CGRP receptor belongs to a family of receptors that utilize CLR or the related Calcitonin Receptor (CTR) in complex with different RAMPs. [4]Therefore, characterizing MK-3207's affinity for these related receptors is a critical step in de-risking the compound.

Rationale and Key Receptors for Counter-Screening

-

Adrenomedullin Receptors (AM1 & AM2): Composed of CLR/RAMP2 and CLR/RAMP3, respectively. Adrenomedullin is involved in vasodilation and blood pressure regulation. [4]* Amylin Receptors (AMY1 & AMY3): Composed of CTR/RAMP1 and CTR/RAMP3, respectively. Amylin is involved in glycemic control. [15]* Calcitonin Receptor (CTR): Involved in calcium homeostasis. [15] Assessing binding at these receptors is performed using competitive radioligand binding assays similar to the one described in Section 3, but using membranes expressing the appropriate receptor complexes and their respective radioligands.

Selectivity Data Summary for MK-3207

| Receptor Target | Composition | MK-3207 Ki (nM) | Selectivity vs. hCGRP | Reference(s) |

| hCGRP | CLR/RAMP1 | 0.022 | - | **[15] |

| hAMY1 | CTR/RAMP1 | 0.75 | ~34-fold | [7][15] |

| hAMY3 | CTR/RAMP3 | 128 | >5,800-fold | [7][15] |

| hAM2 | CLR/RAMP3 | 156 | >7,000-fold | [7][15] |

| hCTR | CTR | 1,900 | >86,000-fold | [7][15] |

| hAM1 | CLR/RAMP2 | 16,500 | >750,000-fold | [7][15] |

The data clearly shows that MK-3207 is highly selective for the CGRP receptor over most related family members. While it displays some affinity for the AMY1 receptor, the selectivity window is still significant. [7][15]

Conclusion

The in vitro characterization of MK-3207 confirms its profile as a highly potent and selective antagonist of the human CGRP receptor. Through rigorous radioligand binding and cell-based functional assays, it has been established that MK-3207 possesses picomolar binding affinity (Ki = 0.024 nM) and sub-nanomolar functional potency (IC50 = 0.12 nM). [1][10]Its selectivity against related calcitonin family receptors is robust, and its functional activity is well-maintained in the presence of human serum. [2][15]These foundational in vitro data provide a solid pharmacological basis for its investigation as a therapeutic agent for the acute treatment of migraine.

References

-

Salvatore, C.A., Moore, E.L., Calamari, A., et al. (2010). Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]

-

Salvatore, C.A., Moore, E.L., Calamari, A., et al. (2010). Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Bell, I.M., Gallicchio, S.N., Wood, M.R., et al. (2010). Discovery of MK-3207: a highly potent, orally bioavailable CGRP receptor antagonist. ACS Medicinal Chemistry Letters, 1(1), 109-113. [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]

-

Bell, I.M., et al. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]

-

ResearchGate. (n.d.). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. Retrieved from [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). [Link]

-

Coccurello, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 171(16), 3846-3858. [Link]

-

Poyner, D.R. (2007). Characterization of CGRP Receptor Binding. Methods in Molecular Biology, 382, 227-235. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

-

The Capital Region of Denmark's Research Portal. (2010). Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries. [Link]

-

Chan, K.Y., et al. (2010). Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries. Journal of Pharmacology and Experimental Therapeutics, 334(3), 746-752. [Link]

-

Erasmus University Rotterdam. (2010). Characterization of the Calcitonin Gene-Related Peptide Receptor Antagonist Telcagepant (MK-0974) in Human Isolated Coronary Arteries. [Link]

-

de Vries, T., et al. (2012). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 74(3), 491-501. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

L.M. L. et al. (2021). Mechanistic Investigations Support Liver Safety of Ubrogepant. Clinical Pharmacology & Therapeutics, 109(5), 1363-1375. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

National Genomics Data Center (CNCB-NGDC). (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. [Link]

-

Hay, D.L., et al. (2018). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology, 175(1), 3-17. [Link]

-

Zhang, Z., et al. (2007). Sensitization of Calcitonin Gene-Related Peptide Receptors by Receptor Activity-Modifying Protein-1 in the Trigeminal Ganglion. Journal of Neuroscience, 27(10), 2693-2703. [Link]

-

Paone, D.V. & Shaw, A.W. (2011). ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974). ACS Chemical Neuroscience, 2(8), 414-415. [Link]

-

van der Schueren, B.J., et al. (2009). Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974). British Journal of Clinical Pharmacology, 69(2), 153-160. [Link]

-

Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Intracellular signalling pathway of CGRP. Retrieved from [Link]

-

BioChemPartner. (n.d.). CGRP Receptor. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). CGRP Receptor Signalling Pathways | Request PDF. Retrieved from [Link]

-

Bylund, D.B. & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

Sources

- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. caymanchem.com [caymanchem.com]

A Technical Guide to the Binding Affinity and Functional Antagonism of MK-3207 at the Human CGRP Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: The CGRP Receptor and the Rise of Gepants

The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[1][2] It is released from trigeminal neurons and acts as a potent vasodilator, playing a key role in nociceptive transmission and neurogenic inflammation within the trigeminovascular system.[3][4] This understanding has established the CGRP receptor as a prime therapeutic target for acute and preventive migraine treatment.[1][5]

The CGRP receptor is a class B G-protein coupled receptor (GPCR) that forms a heterodimeric complex of two proteins: the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[3][4][6] Upon CGRP binding, this receptor complex couples to the Gs alpha subunit, activating adenylyl cyclase and leading to the production of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]

MK-3207 emerged from this research as a potent, orally bioavailable, small-molecule CGRP receptor antagonist, also known as a "gepant".[1][2] Although its clinical development was discontinued due to findings of liver abnormalities, its high affinity and potent antagonism make it an important research tool and a case study in the development of this drug class.[9][10] This guide provides a detailed technical overview of the binding characteristics of MK-3207 and the standard methodologies used to determine them.

Quantitative Binding and Functional Potency of MK-3207

MK-3207 is distinguished by its exceptionally high affinity for the human CGRP receptor. This has been consistently demonstrated across multiple studies using both direct radioligand binding assays and functional cell-based assays.

Summary of In Vitro Affinity and Potency Data

The binding affinity (Ki) and functional inhibitory concentration (IC50) are critical parameters that define a ligand's interaction with its target. MK-3207 exhibits picomolar to sub-nanomolar potency, making it one of the most potent CGRP receptor antagonists described.[1]

| Parameter | Value (nM) | Assay Type | Cell System | Notes | Source(s) |

| Ki (Binding Affinity) | 0.024 | Radioligand Competition | HEK293 (recombinant hCLR/RAMP1) | Competition against ¹²⁵I-hCGRP | [2][11][12] |

| Ki (Binding Affinity) | 0.022 | Radioligand Competition | HEK293 (recombinant hCLR/RAMP1) | Competition against ¹²⁵I-hCGRP | [12][13] |

| Ki (Binding Affinity) | 0.021 | Radioligand Competition | HEK293 (recombinant hCLR/RAMP1) | Competition against ¹²⁵I-hCGRP | [1] |

| Kd (Dissociation Constant) | 0.06 | Saturation Binding | HEK293 (recombinant hCLR/RAMP1) | Direct binding using [³H]MK-3207 | [2][12] |

| IC₅₀ (Functional Potency) | 0.12 | cAMP Inhibition | HEK293 (recombinant hCLR/RAMP1) | Inhibition of CGRP-stimulated cAMP | [1][11][13] |

| IC₅₀ (Functional Potency) | 0.17 | cAMP Inhibition | HEK293 (recombinant hCLR/RAMP1) | Measured in the presence of 50% human serum | [1][12] |

Binding Kinetics and Species Selectivity

Beyond equilibrium constants, the kinetics of binding are crucial for understanding the duration of action. Studies using a tritiated version of the molecule, [³H]MK-3207, revealed a slow dissociation rate.[2][12]

This slow off-rate suggests a prolonged residency time at the receptor, which can contribute to a durable pharmacological effect.

It is also critical to note that MK-3207 exhibits significant species selectivity. While it is highly potent at the human and rhesus monkey CGRP receptors (Ki = 0.024 nM for both), its affinity is over 400-fold lower for canine and rodent receptors.[2][12] This highlights the necessity of using human or non-human primate systems for accurate pharmacological characterization.

Methodology: Radioligand Competition Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[14][15] A competition assay was used to determine the Ki of MK-3207 by measuring its ability to displace a radiolabeled ligand from the human CGRP receptor.

Causality and Experimental Rationale

The choice of a competitive binding assay is based on its ability to determine the affinity (Ki) of an unlabeled compound (MK-3207) by measuring how effectively it competes with a radiolabeled ligand (the "tracer," e.g., ¹²⁵I-hCGRP) for binding to the receptor.[14] The system is designed to reach equilibrium, allowing for the calculation of the inhibitory constant.

-

Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human CLR and RAMP1 are used.[1] This ensures a high and consistent density of the target receptor, providing a robust signal-to-noise ratio.

-

Radioligand: ¹²⁵I-labeled human α-CGRP is a high-affinity peptide agonist used as the tracer. Its well-characterized binding properties make it an ideal tool for this purpose.

-

Separation: A key step is the separation of the receptor-bound radioligand from the free, unbound radioligand. This is achieved rapidly by vacuum filtration through glass fiber filters, which trap the cell membranes while allowing the unbound tracer to pass through.[14][16]

Experimental Workflow: Radioligand Binding

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: CGRP Receptor Binding

This protocol is a representative methodology synthesized from standard practices.[15][16][17]

-

Membrane Preparation:

-

Culture HEK293 cells stably co-expressing human CLR and RAMP1 to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

-

-

Assay Execution:

-

Perform the assay in a 96-well plate format.

-

To each well, add:

-

50 µL of test compound (MK-3207) at various concentrations (typically a 10-point serial dilution). For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled CGRP.

-

50 µL of radioligand solution (e.g., ¹²⁵I-hCGRP at a concentration close to its Kd).

-

150 µL of the prepared cell membranes (typically 5-20 µg of protein per well).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate under vacuum using a cell harvester.

-

Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove all unbound radioligand.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a suitable counter (e.g., MicroBeta counter).

-

-

Data Analysis:

-

Plot the bound radioactivity against the log concentration of MK-3207.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Methodology: cAMP Functional Assay

While binding assays measure affinity, functional assays are essential to confirm that the compound acts as an antagonist, blocking the downstream cellular signaling initiated by the natural ligand.[7] For the Gs-coupled CGRP receptor, this is accomplished by measuring the inhibition of CGRP-induced cAMP production.[18][19]

The CGRP Receptor Signaling Pathway

The binding of CGRP to the CLR/RAMP1 complex induces a conformational change that activates the associated Gs protein. The Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP. MK-3207, as a competitive antagonist, binds to the receptor and prevents this cascade from being initiated by CGRP.

Caption: CGRP receptor signaling and point of inhibition by MK-3207.

Experimental Workflow: cAMP Inhibition

Caption: Workflow for a CGRP antagonist cAMP functional assay.

Step-by-Step Protocol: cAMP Accumulation Assay

This protocol is a representative methodology for a homogenous (no-wash) cAMP assay format, such as HTRF.[7][19]

-

Cell Preparation:

-

Culture and harvest HEK293 cells stably expressing the human CGRP receptor as described previously.

-

Resuspend cells in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is critical to prevent the degradation of cAMP, thereby amplifying the signal.

-

Dispense the cell suspension into a low-volume 384-well assay plate.

-

-

Compound Addition and Incubation:

-

Add test compound (MK-3207) at various concentrations to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor before agonist stimulation.

-

-

Agonist Stimulation:

-

Add human α-CGRP to the wells at a concentration predetermined to elicit an 80% maximal response (EC₈₀). Using an EC₈₀ concentration provides a robust signal window for measuring inhibition.

-

Incubate for 30-60 minutes at room temperature to allow for cAMP production.

-

-

Detection:

-

Sequentially add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, this involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate for 60 minutes to allow the detection reagents to reach equilibrium.

-

Read the plate on a compatible plate reader (e.g., an HTRF-certified reader that measures the ratio of fluorescence at 665 nm and 620 nm).

-

-

Data Analysis:

-

The fluorescence ratio is inversely proportional to the amount of cAMP produced.

-

Plot the signal against the log concentration of MK-3207.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of MK-3207 required to inhibit 50% of the CGRP-stimulated cAMP response.

-

Conclusion

MK-3207 is a highly potent and selective antagonist of the human CGRP receptor, characterized by a binding affinity (Ki) of approximately 0.024 nM and a functional IC₅₀ of 0.12 nM.[1][2][11][13] The methodologies outlined in this guide—competitive radioligand binding and cAMP functional assays—represent the industry-standard approaches for determining these critical parameters. The exceptional potency and well-defined pharmacological profile of MK-3207, despite its clinical discontinuation, solidify its value as a reference compound and a powerful tool for researchers investigating the complexities of the CGRP signaling system.

References

-

Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., Taraborelli, D., Fan, X., Assaid, C., Lines, C., & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine. Cephalalgia, 31(6), 712–722. [Link]

-

Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, D., Stump, C. A., Zartman, C. B., ... & Salvatore, C. A. (2010). Discovery of MK-3207: a highly potent, orally bioavailable CGRP receptor antagonist. ACS Medicinal Chemistry Letters, 1(4), 146–150. [Link]

-

MDEdge. (2009). The End of the Line for a Novel Migraine Drug? Retrieved from [Link]

-

Liang, Y. L., Khoshouei, M., Deganutti, G., Glukhova, A., Koole, C., Peat, T. S., ... & Sexton, P. M. (2018). Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. Nature, 561(7724), 492–497. [Link]

-

King's College London Research Portal. (n.d.). Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]

-

Salvatore, C. A., Moore, E. L., Calamari, A., Vu, M., Stauffer, S. R., Lynch, J. J., ... & Kane, S. A. (2010). Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152–160. [Link]

-

RCSB PDB. (2018). 6E3Y: Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. Retrieved from [Link]

-

Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). Calcitonin gene related peptide in migraine: current therapeutics, future implications and potential off-target effects. Pain and Therapy, 9(2), 435–455. [Link]

-

Poyner, D. R. (2000). Characterization of CGRP receptor binding. Current Protocols in Pharmacology, Chapter 4, Unit 4.4. [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide. Retrieved from [Link]

-

Salvatore, C. A., et al. (2010). Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. (n.d.). Structure of CGRP receptor. Retrieved from [Link]

-

The Science of Migraine. (2020). The CGRP Receptor: What Clinicians Need to Know. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and selected properties of the CGRP-R antagonists telcagepant, MK-3207, [11C]MK-4232, and [11C]CGRPA2. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F1–F12. [Link]

-

ResearchGate. (n.d.). Isolation of Potent CGRP Neutralizing Antibodies Using Four Simple Assays. Retrieved from [Link]

Sources

- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scienceofmigraine.com [scienceofmigraine.com]

- 9. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]

- 10. jnnp.bmj.com [jnnp.bmj.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. caymanchem.com [caymanchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. benchchem.com [benchchem.com]

The Rise and Fall of a CGRP Antagonist: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of MK-3207

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Tale of Potency and Precaution

In the landscape of migraine therapeutics, the quest for potent, orally available Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has been a journey of significant triumphs and cautionary tales. MK-3207, a compound developed by Merck, stands as a testament to this narrative. It emerged as a highly potent, second-generation CGRP antagonist with excellent preclinical oral bioavailability, showing promise as an acute treatment for migraine. However, its journey was cut short due to unforeseen safety concerns, specifically delayed and asymptomatic liver abnormalities observed in early clinical pharmacology studies.[1] This guide provides an in-depth technical examination of the pharmacokinetics and oral bioavailability of MK-3207, drawing from the available preclinical and limited clinical data. It serves not only as a scientific record of a promising candidate but also as a valuable case study for drug development professionals, highlighting the critical interplay between efficacy, pharmacokinetics, and safety.

Introduction to MK-3207: A Potent Antagonist of the CGRP Receptor

MK-3207, chemically known as 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, was designed to be a highly potent and selective antagonist of the CGRP receptor.[2][3] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[3] By blocking the CGRP receptor, MK-3207 was intended to prevent the downstream effects of CGRP, including vasodilation, a key event in migraine attacks.

In vitro studies demonstrated the exceptional potency of MK-3207, with a Ki of 0.024 nM for the human CGRP receptor.[3] This high affinity translated to potent functional antagonism, effectively blocking CGRP-induced signaling pathways. The preclinical development of MK-3207 was driven by the need for an orally bioavailable alternative to the first-generation CGRP antagonists, some of which had limitations in their pharmacokinetic profiles.

Preclinical Pharmacokinetics: A Multi-Species Evaluation

The oral bioavailability and pharmacokinetic profile of MK-3207 were extensively evaluated in several preclinical species, including rats, dogs, and rhesus monkeys. These studies were foundational in establishing the compound's potential for oral administration in humans.

Oral Bioavailability Across Species

MK-3207 exhibited good to excellent oral bioavailability in rats and dogs, a promising sign for its development as an oral therapeutic. However, in rhesus monkeys, the oral bioavailability was lower and demonstrated dose-dependency, suggesting the involvement of saturable first-pass metabolism.[4]

| Species | Oral Bioavailability (%) | Key Observations |

| Rat | 74% | Good oral absorption and bioavailability. |

| Dog | 67% | Good oral absorption and bioavailability. |

| Rhesus Monkey | 41% (at 10 mg/kg) | Moderate bioavailability, with evidence of saturable first-pass metabolism.[4] |

Causality Behind Experimental Choices: The selection of multiple species for preclinical pharmacokinetic studies is a standard and critical practice in drug development. Rodent (rat) and non-rodent (dog, monkey) species are used to assess inter-species differences in drug metabolism and disposition. The rhesus monkey, being phylogenetically closer to humans, often provides more predictive data on potential human pharmacokinetics, including the impact of first-pass metabolism.

Pharmacokinetic Parameters in Rhesus Monkeys

More detailed pharmacokinetic studies were conducted in rhesus monkeys to better understand the compound's disposition.

| Parameter | Value |

| Clearance | 15 ml/min/kg |

| Intravenous Half-life | 1.5 hours |

| CSF/Plasma Ratio | 2-3% |

These data indicate that MK-3207 had a moderate clearance and a relatively short half-life in rhesus monkeys.[3] The low cerebrospinal fluid (CSF) to plasma ratio suggested limited penetration into the central nervous system.[3]

Experimental Protocol: A Typical Preclinical Oral Bioavailability Study

The determination of oral bioavailability in preclinical species follows a rigorous and well-established protocol. This self-validating system ensures the accuracy and reliability of the data generated.

Step-by-Step Methodology:

-

Animal Acclimatization and Catheterization: Healthy, adult male animals (e.g., Sprague-Dawley rats) are acclimatized to the laboratory conditions. For serial blood sampling, catheters are often surgically implanted in the jugular vein and/or carotid artery and allowed to recover.

-

Dosing:

-

Intravenous (IV) Administration: A solution of MK-3207 in a suitable vehicle is administered as a bolus dose or a short infusion into a vein (e.g., jugular vein). This serves as the reference for 100% bioavailability.

-

Oral (PO) Administration: A suspension or solution of MK-3207 is administered via oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the catheterized vessel.

-

Plasma Preparation: Blood samples are immediately processed to separate plasma by centrifugation.

-

Bioanalysis: The concentration of MK-3207 in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Caption: Experimental workflow for a preclinical oral bioavailability study.

Metabolism and the Specter of Reactive Metabolites

While detailed human metabolism and excretion data for MK-3207 are not publicly available due to its discontinued development, insights can be gleaned from the development of its successor, ubrogepant. The focus on creating a successor less prone to forming reactive metabolites suggests that the metabolic profile of MK-3207 may have been a contributing factor to the observed liver abnormalities.[5]

In Vitro Metabolism Assays: A Proactive Approach to Safety

In modern drug discovery, a battery of in vitro metabolism assays is employed early in the development process to predict a compound's metabolic fate and identify potential liabilities. These assays are crucial for building a self-validating system of safety assessment.

-

Metabolic Stability Assays: These assays use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. This provides an early indication of its likely clearance in vivo.[6]

-

Reaction Phenotyping: This identifies the specific cytochrome P450 (CYP) enzymes responsible for metabolizing the drug. This is critical for predicting potential drug-drug interactions.[7]

-

Reactive Metabolite Trapping: These assays are designed to detect the formation of chemically reactive metabolites that can covalently bind to cellular proteins, a mechanism often implicated in idiosyncratic drug-induced liver injury.[8]

Caption: A logical workflow for assessing metabolic and liver safety in drug development.

Clinical Development and Discontinuation: A Promising Efficacy Profile Derailed by Safety Signals

MK-3207 progressed into clinical development and demonstrated efficacy in a Phase II adaptive dose-ranging trial for the acute treatment of migraine.[1] The study showed a statistically significant effect on pain freedom at 2 hours post-dose. However, the promising efficacy data were overshadowed by safety findings from extended Phase I clinical pharmacology studies.